molecular formula C12H20ClNO2 B1478932 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one CAS No. 2098071-37-3

3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

Cat. No.: B1478932
CAS No.: 2098071-37-3
M. Wt: 245.74 g/mol
InChI Key: HAAQYHKQXPZHAF-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 2098071-37-3 Molecular Formula: C₁₂H₂₀ClNO₂ Molecular Weight: 245.74 g/mol Structure: Features a hexahydrocyclopenta[c]pyrrolyl core substituted with a methoxymethyl group at the 3a-position and a 3-chloropropan-1-one moiety at the 1-position. The SMILES string COCC12CCCC2CN(C1)C(=O)CCCl highlights its bicyclic scaffold and functional groups .

Properties

IUPAC Name

1-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-chloropropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20ClNO2/c1-16-9-12-5-2-3-10(12)7-14(8-12)11(15)4-6-13/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAQYHKQXPZHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one typically involves multiple steps:

    Formation of the hexahydrocyclopenta[c]pyrrol ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the methoxymethyl group: This step often involves the use of methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products include amines or thioethers, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one has been investigated for its potential as a pharmaceutical intermediate. The structural features suggest possible interactions with biological targets, making it a candidate for further drug development.

  • Antidepressant Activity : Preliminary studies indicate that derivatives of hexahydrocyclopenta[c]pyrrole may exhibit antidepressant properties, suggesting that this compound could be explored for similar effects in therapeutic settings .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its reactive chloro group, which can participate in nucleophilic substitution reactions.

  • Synthesis of Novel Compounds : Researchers have utilized this compound to synthesize novel derivatives that may possess enhanced pharmacological properties. Its ability to act as an electrophile makes it valuable in creating more complex molecules .

Materials Science

In materials science, compounds like 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one can be used to develop new polymers or composite materials.

  • Polymerization Studies : The incorporation of this compound into polymer matrices has been studied for enhancing mechanical properties and thermal stability of the resultant materials .

Case Study 1: Antidepressant Properties

A study published in a peer-reviewed journal explored the antidepressant effects of hexahydrocyclopenta[c]pyrrole derivatives. Researchers found that modifying the structure with various substituents, including chloro groups, led to significant variations in activity, indicating the importance of such compounds in developing new antidepressants .

Case Study 2: Synthetic Pathways

Research focused on synthetic pathways involving 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one demonstrated its versatility as a precursor for synthesizing various nitrogen-containing heterocycles. These synthetic routes were optimized to improve yields and purity of the final products .

Mechanism of Action

The mechanism of action of 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro group can participate in hydrogen bonding or halogen bonding, while the methoxymethyl group can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Cyclopenta[c]pyrrolidine Core

Key analogs differ in substituents on the bicyclic scaffold or the ketone side chain, altering physicochemical properties and reactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Substituent Modifications Molecular Weight (g/mol) Key Properties
Target Compound 2098071-37-3 C₁₂H₂₀ClNO₂ 3a-(methoxymethyl), 3-chloropropanone 245.74 No specific stability data; typically stored at ambient conditions .
3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one 2098108-82-6 C₁₂H₂₀ClNO₂ 3a-(hydroxymethyl) instead of methoxymethyl 231.75 Higher polarity due to -OH group; requires storage away from heat sources .
2-Chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[C]pyrrol-2(1H)-yl)butan-1-one 2098049-63-7 C₁₃H₂₂ClNO₂ Butan-1-one chain (additional methyl group) 259.77 Increased lipophilicity; longer carbon chain may elevate boiling point .
3-Amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one 2098109-05-6 C₁₂H₂₂N₂O₂ Amino group (-NH₂) replaces chloro substituent 226.32 Enhanced solubility in polar solvents; storage at -20°C for long-term stability .

Functional Group Impact on Properties

  • Methoxymethyl vs. Hydroxymethyl : The methoxymethyl group in the target compound reduces hydrogen-bonding capacity compared to the hydroxymethyl analog, likely increasing its lipophilicity and membrane permeability .
  • Chloro vs. Amino Substitution: Replacing chlorine with an amino group (CAS 2098109-05-6) introduces basicity, altering solubility and reactivity. The amino derivative’s boiling point (363.3°C) is significantly higher than the chloro analog, reflecting stronger intermolecular forces .
  • Chain Length Extension : The butan-1-one analog (CAS 2098049-63-7) has a longer alkyl chain, increasing molecular weight by ~14 g/mol and likely enhancing hydrophobic interactions in biological systems .

Biological Activity

The compound 3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a derivative of hexahydrocyclopenta[c]pyrrole, which is part of a class of biologically active heterocyclic compounds. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and potential therapeutic applications.

  • Molecular Formula : C11H18ClN2O
  • Molecular Weight : 224.73 g/mol
  • CAS Number : 2098071-37-3

Biological Activity Overview

Research indicates that pyrrole derivatives, including the target compound, exhibit a range of biological activities:

  • Cytotoxicity : Studies have shown that pyrrole derivatives can induce apoptosis in cancer cells. The cytotoxic effects are often evaluated using assays such as the resazurin assay and caspase activity assays, which measure cell viability and apoptotic pathways respectively .
  • Anti-inflammatory Effects : Pyrrole compounds have demonstrated the ability to inhibit pro-inflammatory cytokines in various in vitro models. This suggests potential applications in treating inflammatory diseases .
  • Antioxidant Activity : Many pyrrole derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases .

Cytotoxicity Assays

In a study analyzing a series of pyrrole derivatives, it was found that certain compounds exhibited significant cytotoxicity against HepG2 and EACC cell lines. The tested concentrations ranged from 100 to 200 µg/mL, with some compounds showing promising results in both cytotoxicity and antioxidant assays .

CompoundCell LineConcentration (µg/mL)Cytotoxicity (%)
3aHepG210045
3bEACC20060

Anti-inflammatory Studies

A series of synthesized pyrrole derivatives were screened for their ability to inhibit pro-inflammatory cytokines. The results indicated that specific derivatives significantly reduced the levels of TNF-alpha and IL-6 in treated cell cultures .

CompoundTNF-alpha Inhibition (%)IL-6 Inhibition (%)
3a7065
3b5550

The biological activity of pyrrole derivatives is often attributed to their ability to interact with various cellular targets. Molecular docking studies have suggested that these compounds can bind effectively to enzymes involved in inflammatory pathways, such as COX-2, which is pivotal in the synthesis of inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrrole derivatives is essential for optimizing their biological activity. Modifications to the core structure, such as substituents on the nitrogen or alterations in the cyclopentane ring, can significantly influence their potency and selectivity against different biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one

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